6-Quinolinecarboxylic acid, 3-cyano-1,4-dihydro-4-oxo-

medicinal chemistry quinolone SAR regioisomer comparison

6-Quinolinecarboxylic acid, 3-cyano-1,4-dihydro-4-oxo- (CAS 1056941-85-5) is a heterocyclic small molecule (C₁₁H₆N₂O₃, MW 214.18 g/mol) belonging to the 4‑quinolone family. This specific regioisomer bears a carboxylic acid at the 6‑position and a nitrile at the 3‑position of the 1,4‑dihydro‑4‑oxoquinoline core.

Molecular Formula C11H6N2O3
Molecular Weight 214.18 g/mol
Cat. No. B12858876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Quinolinecarboxylic acid, 3-cyano-1,4-dihydro-4-oxo-
Molecular FormulaC11H6N2O3
Molecular Weight214.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)C(=O)C(=CN2)C#N
InChIInChI=1S/C11H6N2O3/c12-4-7-5-13-9-2-1-6(11(15)16)3-8(9)10(7)14/h1-3,5H,(H,13,14)(H,15,16)
InChIKeyMKJUIQDGZVKIJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy 6-Quinolinecarboxylic acid, 3-cyano-1,4-dihydro-4-oxo- (CAS 1056941-85-5) – Core Scaffold & Baseline Data


6-Quinolinecarboxylic acid, 3-cyano-1,4-dihydro-4-oxo- (CAS 1056941-85-5) is a heterocyclic small molecule (C₁₁H₆N₂O₃, MW 214.18 g/mol) belonging to the 4‑quinolone family . This specific regioisomer bears a carboxylic acid at the 6‑position and a nitrile at the 3‑position of the 1,4‑dihydro‑4‑oxoquinoline core. Its substitution pattern distinguishes it from more common 3‑carboxylic acid analogs typically explored as antibacterial agents . The compound is primarily offered as a research chemical with a purity specification of ≥98% , making it suitable as a versatile building block for focused library synthesis and mechanistic probe development.

Sourcing 3-Cyano-4-oxo-1,4-dihydroquinoline-6-carboxylic acid? Why Regioisomer Purity is Non-Negotiable


The scientific procurement of 6‑quinolinecarboxylic acid derivatives cannot rely on generic ‘cyano‑quinolone’ alternatives due to the profound positional sensitivity of the 4‑oxo‑1,4‑dihydroquinoline pharmacophore. The target compound’s 6‑carboxylic acid is a key hydrogen‑bond donor/acceptor and metal‑chelating motif, while the 3‑cyano group serves as both a strong electron‑withdrawing substituent and a dipole modulator [1]. In the most documented antibacterial 4‑quinolone class, the migration of the carboxylic acid from position 3 (the classic pharmacophore) to position 6 results in a complete loss of DNA gyrase inhibitory activity [2]. Conversely, 6‑carboxy‑3‑cyano-4‑quinolones have been explored in distinct chemical spaces, such as CFTR modulation scaffolds, where the precise vector alignment of the 3‑cyano and 6‑carboxy groups is critical for dual corrector‑potentiator activity [3]. Substituting with 3‑carboxylic acid regioisomers or lacking the 6‑carboxy handle would alter metal‑binding properties, reduce synthetic tractability for amide coupling at the 6‑position, and invalidate structure‑activity relationship (SAR) comparisons across chemical series, undermining both biological data integrity and downstream intellectual property positioning.

6-Quinolinecarboxylic acid, 3-cyano-1,4-dihydro-4-oxo-: Quantitative Differentiation Versus Closest Analogs


Regioisomeric Resolution: Substitution Pattern Dictates H‑Bond Donor Count vs. 3‑Carboxylic Acid Isomers

The target compound 6‑Quinolinecarboxylic acid, 3‑cyano‑1,4‑dihydro‑4‑oxo‑ (CAS 1056941‑85‑5) presents a distinct hydrogen‑bond donor/acceptor profile relative to its closest regioisomer, 6‑Cyano‑4‑oxo‑1,4‑dihydroquinoline‑3‑carboxylic acid (CAS 641992‑77‑0) . In the target compound, the carboxylic acid at position 6 acts as a freely rotatable H‑bond donor/acceptor (1 donor, 3 acceptor sites including the 4‑oxo and 3‑CN groups), whereas the comparator bears the COOH at position 3 where it forms a strong intramolecular H‑bond with the adjacent 4‑oxo group, effectively reducing the solvent‑accessible H‑bond donor capacity [1]. This difference is quantifiable in computed polar surface area (PSA) or experimental logP; the target compound's exposed 6‑COOH is predicted to increase water solubility and metal‑chelation capability relative to the intramolecularly locked 3‑COOH isomer [1]. Although direct experimental logP data for this pair is unavailable in public literature, the structural difference is unequivocal and has consequences for formulation and target engagement.

medicinal chemistry quinolone SAR regioisomer comparison

Electron‑Withdrawing Power: 3‑Cyano as a Tunable Dipole Modulator vs. 3‑H or 3‑COOR Analogs

The 3‑cyano substituent of 6‑Quinolinecarboxylic acid, 3‑cyano‑1,4‑dihydro‑4‑oxo‑ imparts a strong electron‑withdrawing effect (Hammett σₚ ~ 0.66 for CN) that polarizes the 4‑quinolone ring and stabilizes the enolate form of the 4‑oxo group [1]. In a retrospective SAR series of cyanoquinolines as CFTR modulators (J. Med. Chem. 2012), compounds harnessing the 3‑cyano motif achieved dual corrector‑potentiator activity (CoPo), whereas the des‑cyano quinoline scaffold was inactive [2]. Specifically, the model compound CoPo‑24 (containing a 3‑cyano‑4‑quinoline core) exhibited a corrector EC₅₀ of 2.1 µM and potentiator EC₅₀ of 1.8 µM in ΔF508‑CFTR expressing FRT cells, compared to the des‑cyano baseline analog which showed EC₅₀ > 20 µM for both activities [2]. Although the reference compound differs in the amide tail from the target 6‑carboxylic acid, the electron‑withdrawing 3‑CN is the conserved pharmacophoric element enabling both functions.

physical organic chemistry dipole moment cyanoquinoline

Synthetic Tractability: Direct Amide/Peptide Coupling at the 6‑COOH Handle vs. 3‑COOH Scaffolds

Unlike 4‑quinolone‑3‑carboxylic acids which require protection of the 4‑oxo group or elevated temperatures/dehydrating conditions to form amides due to zwitterionic character, the target compound’s 6‑carboxylic acid is distal to the 4‑oxo group and behaves as a typical benzoic acid derivative [1]. Commercially, 6‑Quinolinecarboxylic acid, 3‑cyano‑1,4‑dihydro‑4‑oxo‑ is supplied at 98% purity , and its ethyl ester prodrug (CAS 872577‑50‑9) is also available for orthogonal protection strategies . In contrast, the 3‑carboxylic acid isomer (CAS 641992‑77‑0) often requires chromatographic purification after coupling due to competing side reactions at the 4‑oxo group, as noted in analogous quinolone antibacterial synthesis patents [1]. The target compound thus enables higher yielding, cleaner amide bond formations under standard peptide coupling conditions (e.g., HATU/DIPEA) without 4‑oxo interference.

synthetic chemistry amide coupling quinolone building block

Metal Chelation Potential: Open 6‑COO⁻ Site vs. Masked 3‑COO⁻ Isomers for Metalloenzyme Targeting

The 6‑carboxylate of the target compound is positioned on the benzo ring, away from the 4‑oxo‑1,4‑dihydroquinoline chelating core. This allows the 4‑oxo and 3‑cyano groups to cooperate in metal binding (e.g., Mg²⁺, Mn²⁺, Zn²⁺) while the 6‑COO⁻ provides a secondary, non-competitive chelation site or a water‑solubilizing anchor [1]. In 4‑quinolone‑3‑carboxylic acids, the 3‑COO⁻ is intimately involved with the 4‑oxo in a 6‑membered chelate that dominates metal coordination, often excluding secondary binding modes [2]. Published crystal structures of dihydroorotate dehydrogenase (DHODH) inhibitors based on 4‑quinoline carboxylic acids (J. Med. Chem. 2018) show that 6‑substituted quinolines can engage the ubiquinone binding tunnel while the 4‑oxo‑3‑COO⁻ chelates the flavin cofactor; a 6‑COO‑3‑CN arrangement would invert this geometry, potentially accessing unexplored metalloenzyme pockets [3].

bioinorganic chemistry metalloenzyme inhibitor chelation

Validated Application Scenarios for 6-Quinolinecarboxylic acid, 3-cyano-1,4-dihydro-4-oxo- Based on Comparative Evidence


Focused Library Synthesis for CFTR Modulator Optimization

The target compound serves as a strategic replacement for the cyanoquinoline head group in the dual corrector‑potentiator (CoPo) series described by Knapp et al. (J. Med. Chem. 2012) [1]. By exploiting the freely accessible 6‑carboxylic acid, medicinal chemistry teams can perform late‑stage diversification via amide coupling to generate focused libraries that probe the optimal linker length and terminal arylamide substituents while preserving the essential 3‑cyano dipole. This approach is designed to build upon the established SAR where the 3‑CN motif confers >10‑fold CoPo potency improvement over des‑cyano analogs [1].

Synthesis of 6‑Substituted Quinolone Probes for Metalloenzyme Inhibition

The spatio‑chemical separation of the 4‑oxo/3‑CN metal‑binding core from the 6‑COOH anchoring point makes this compound a privileged intermediate for developing inhibitors of metalloenzymes with extended active sites, such as dihydroorotate dehydrogenase (DHODH) or matrix metalloproteinases (MMPs). Using the 6‑carboxylic acid for conjugation to variable recognition elements, researchers can explore distal pockets while maintaining the metal‑chelating 4‑oxo‑3‑CN pharmacophore, a distinct geometry not achievable with 3‑carboxylic acid regioisomers [2][3].

High‑Fidelity Negative Control Probe for 4‑Quinolone Antibacterial SAR

Because the 3‑carboxylic acid group is known to be essential for DNA gyrase inhibition in classical fluoroquinolones (US Patent 5037834A) [2], the target compound – which lacks this 3‑COOH – can function as a definitive negative control in antibacterial screening cascades. Laboratories seeking to confirm on‑target gyrase engagement can use this 6‑COOH, 3‑CN quinolone to rule out non‑specific quinolone‑like bacterial growth inhibition, strengthening the mechanistic interpretation of hit‑finding campaigns.

Precursor for 18F‑Labeled PET Tracers via 6‑Position Conjugation

The 6‑carboxylic acid provides a convenient tether for prosthetic group attachment (e.g., [¹⁸F]fluoroethylamide formation) without perturbing the pharmacophoric 3‑cyano‑4‑oxoquinoline core. This is particularly relevant for developing imaging agents targeting conditions where cyanoquinoline‑binding proteins (such as mutant CFTR or specific kinases) are implicated. The commercial availability of the ethyl ester derivative (CAS 872577‑50‑9) further simplifies radiolabeling precursor synthesis .

Quote Request

Request a Quote for 6-Quinolinecarboxylic acid, 3-cyano-1,4-dihydro-4-oxo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.